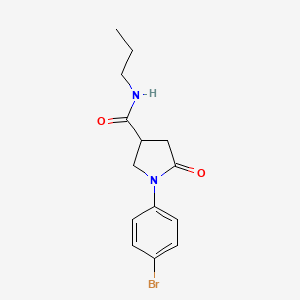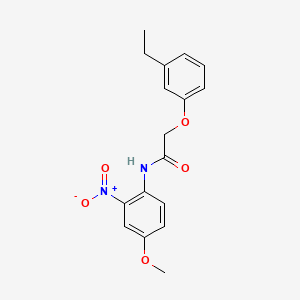
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as Menaquinone-7, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. Menaquinone-7 is a vitamin K2 variant that is found in some animal-based foods and fermented foods. However, its concentration in these sources is relatively low, and therefore, synthetic production is necessary for research purposes.
Mécanisme D'action
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 acts as a cofactor for the activation of vitamin K-dependent proteins, including osteocalcin and matrix Gla protein. These proteins are essential for bone and vascular health. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also has anti-inflammatory and antioxidant properties, which contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures by activating osteocalcin, a protein that is essential for bone formation. 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 also improves vascular health by activating matrix Gla protein, which prevents arterial calcification. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 in lab experiments include its synthetic availability, its well-defined chemical structure, and its known mechanism of action. However, the limitations of using 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Orientations Futures
For 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 research include investigating its potential therapeutic effects in other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and duration of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 supplementation for various therapeutic applications. Finally, the development of novel 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 involves the condensation of 3-ethylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the reaction with acetic anhydride. The reaction yields 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, which is then purified through recrystallization.
Applications De Recherche Scientifique
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been extensively studied for its potential therapeutic effects in various diseases, including osteoporosis, cardiovascular disease, and cancer. In osteoporosis, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to improve bone mineral density and reduce the risk of fractures. In cardiovascular disease, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to reduce arterial stiffness and improve vascular health. In cancer, 2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide7 has been shown to have anti-tumor effects and enhance chemotherapy efficacy.
Propriétés
IUPAC Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-12-5-4-6-14(9-12)24-11-17(20)18-15-8-7-13(23-2)10-16(15)19(21)22/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUSDNBZIEXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
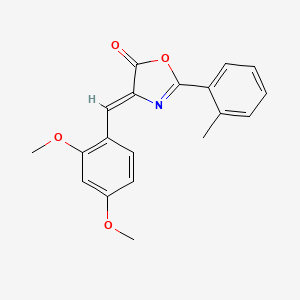
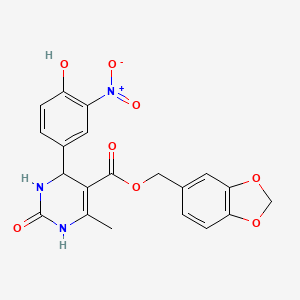
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
![1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![5-[4-(4-pentylcyclohexyl)phenyl]-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5213353.png)
![N-(5-methyl-1,3-thiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5213361.png)
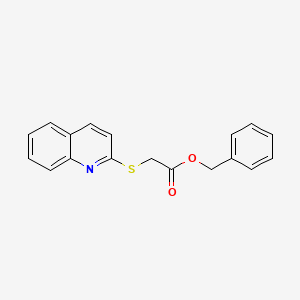

![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
